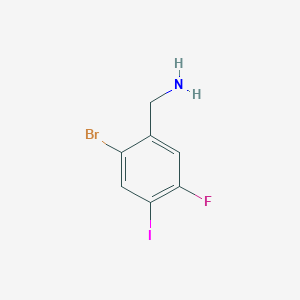

2-Bromo-5-fluoro-4-iodobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6BrFIN |

|---|---|

Molecular Weight |

329.94 g/mol |

IUPAC Name |

(2-bromo-5-fluoro-4-iodophenyl)methanamine |

InChI |

InChI=1S/C7H6BrFIN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 |

InChI Key |

IWGYLIWZWADWML-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)Br)CN |

Origin of Product |

United States |

The Significance of Halogenated Benzylamines As Versatile Synthetic Intermediates

Halogenated benzylamines are a pivotal subclass of polyhalogenated aromatic amines, serving as versatile intermediates in a multitude of synthetic pathways. nih.gov The presence of halogen atoms on the aromatic ring dramatically influences the molecule's reactivity, allowing for a diverse array of chemical transformations. These intermediates are particularly crucial in the development of pharmaceuticals and agrochemicals.

The strategic placement of halogens can modulate the electronic properties of the benzylamine (B48309), enhancing its utility in various reactions. For instance, the electron-withdrawing nature of halogens can activate the aromatic ring for nucleophilic substitution reactions or serve as a handle for cross-coupling reactions, a cornerstone of modern organic chemistry. This versatility allows chemists to construct complex molecular architectures with high precision and control. The synthesis of novel antimycotic agents and compounds with potential anti-inflammatory and antioxidant properties has been shown to benefit from the use of halogenated benzylamine scaffolds. nih.govuni-muenchen.de

Advanced Synthetic Methodologies for 2 Bromo 5 Fluoro 4 Iodobenzylamine

Strategic Retrosynthetic Analysis of 2-Bromo-5-fluoro-4-iodobenzylamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For a polysubstituted aromatic compound like this compound, this analysis reveals potential synthetic routes by identifying key bond disconnections.

The primary disconnection targets the benzylic amine C-N bond, a common strategy for amines. amazonaws.comyoutube.com This leads to a 2-bromo-5-fluoro-4-iodobenzyl electrophile (e.g., a benzyl (B1604629) halide) or, more strategically, a 2-bromo-5-fluoro-4-iodobenzaldehyde (B12840300) precursor. The aldehyde is a versatile intermediate for reductive amination. An alternative disconnection pathway involves identifying the aminomethyl group as having derived from a nitrile, suggesting a 2-bromo-5-fluoro-4-iodobenzonitrile (B12860105) intermediate.

Further disconnections target the carbon-halogen bonds. The order in which these halogens are introduced is critical and depends on the directing effects of the substituents present at each stage. A logical approach involves starting with a simpler mono- or di-substituted benzene (B151609) ring and sequentially introducing the remaining functional groups. Two plausible retrosynthetic routes are:

Route A (Reductive Amination): this compound ← 2-Bromo-5-fluoro-4-iodobenzaldehyde ← Halogenation of a simpler benzaldehyde (B42025) or toluene (B28343) derivative.

Route B (Nitrile Reduction): this compound ← 2-Bromo-5-fluoro-4-iodobenzonitrile ← Halogenation of a simpler benzonitrile (B105546) derivative, such as 2-bromo-5-fluorobenzonitrile (B41413). ossila.com

These analyses establish a blueprint for the forward synthesis, highlighting the need for precursor selection and regioselective halogenation methods.

Precursor Selection and Design in Multi-Step Synthesis

The success of a multi-step synthesis hinges on the selection of an optimal starting material. flinders.edu.au For this compound, precursors must allow for the controlled, regioselective introduction of the three distinct halogen atoms and the aminomethyl group. The selection is guided by the retrosynthetic analysis and the commercial availability of starting materials.

A plausible precursor is a di-substituted aromatic compound where the existing substituents can direct the subsequent halogenation steps. For example, starting with 2-bromo-5-fluorotoluene (B1266450) allows for the exploitation of the directing effects of the methyl and halogen groups to install the iodine atom. The methyl group can then be converted into the required aminomethyl functionality through a series of functional group interconversions (FGIs), such as oxidation to an aldehyde followed by reductive amination. imperial.ac.uk

Alternatively, starting with 2-bromo-5-fluorobenzonitrile offers a more direct path to the final amine functionality via nitrile reduction. ossila.com The cyano group's electronic properties would influence the final halogenation step before its conversion to the benzylamine (B48309).

Table 1: Potential Precursors for Multi-Step Synthesis

| Precursor Name | CAS Number | Rationale for Use |

|---|---|---|

| 2-Bromo-5-fluorotoluene | 148566-83-2 | Allows for directed iodination followed by functionalization of the methyl group. |

| 2-Bromo-5-fluorobenzonitrile | 57381-39-2 | Provides a direct route to the benzylamine via nitrile reduction after iodination. ossila.com |

| 1-Bromo-4-fluorobenzene | 460-00-4 | A simple starting material requiring multiple directed halogenation and functionalization steps. |

Chemo- and Regioselective Halogenation Strategies for Aromatic Scaffolds

Introducing three different halogens onto a single aromatic ring with precise regiochemistry is a significant synthetic challenge. The strategy must account for the activating/deactivating and directing effects of the substituents present at each step.

Chemoselectivity—the ability to react with one functional group in the presence of others—is paramount. For instance, during the introduction of iodine, the reaction must not disturb the existing bromine and fluorine atoms. Regioselectivity, which dictates the position of the incoming electrophile, is controlled by a combination of steric and electronic factors, and can be enhanced through the use of directing groups. researchgate.netresearchgate.netnih.gov

Directed Halogenation Techniques for Bromine and Iodine Introduction

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique employs a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-BuLi or sec-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as molecular iodine (I₂) or a bromine source like 1,2-dibromoethane, to install the halogen atom precisely. thieme-connect.com

In a potential synthesis of this compound, a precursor bearing a suitable DMG could be used to introduce the iodine atom ortho to the DMG. For example, an amide or a carbamate (B1207046) group can serve as an effective DMG. thieme-connect.comrsc.org A synthetic sequence could involve starting with a 2-bromo-5-fluoroaniline (B94856) derivative, protecting the amine as a pivalamide (B147659) or carbamate (the DMG), performing a DoM-iodination sequence, and then removing the directing group.

Table 2: Directed ortho-Metalation (DoM) Conditions for Aromatic Halogenation

| Directing Group (DMG) | Lithiating Agent | Electrophile | Typical Conditions | Reference |

|---|---|---|---|---|

| -CON(i-Pr)₂ | sec-BuLi/TMEDA | I₂ | THF, -78 °C | wikipedia.org |

| -OCON(i-Pr)₂ | n-BuLi/TMEDA | I₂ | Et₂O, -78 °C | thieme-connect.com |

| -NHBoc | t-BuLi | Br₂ or C₂Br₂F₄ | THF, -78 °C | baranlab.org |

Stereochemical Considerations in Fluorination of Aromatic Systems

For the synthesis of an achiral target molecule like this compound, stereochemical considerations in fluorination primarily refer to achieving the correct regioselectivity. The introduction of fluorine onto an aromatic ring is often accomplished using electrophilic fluorinating agents, such as N-fluorosulfonimides (e.g., NFSI) or Selectfluor. wikipedia.orgresearchgate.net The mechanism of these reactions is complex and can be influenced by the substrate and reaction conditions. wikipedia.orgresearchgate.net

The regiochemical outcome of electrophilic aromatic fluorination is governed by the electronic properties of the substituents already on the ring. However, due to the high reactivity of fluorinating agents, selectivity can sometimes be poor. wikipedia.org In the context of synthesizing the target molecule, if fluorine were to be introduced onto a pre-halogenated (bromo, iodo) ring, the position of attack would be directed by the combined electronic and steric influences of the existing halogens.

While advanced methods exist for enantioselective fluorination using chiral catalysts or auxiliaries to create stereocenters, these are not directly relevant for the synthesis of this specific achiral benzylamine. acs.orgbeilstein-journals.org

Methodologies for Benzylic Amine Formation and Functional Group Interconversion

The final key step in the synthesis is the formation of the benzylic amine moiety. This typically involves the transformation of a precursor functional group, such as an aldehyde or a nitrile, located at the benzylic position. This process is a classic example of functional group interconversion (FGI), a fundamental concept in organic synthesis where one functional group is converted into another. imperial.ac.uk

Reductive Amination Routes to Benzylamines

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds. rsc.orggoogle.com To synthesize this compound, the corresponding benzaldehyde would be treated with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the primary amine. google.com.pggoogle.com

A significant challenge in this step is the potential for reductive dehalogenation, where the bromo and iodo substituents are reductively cleaved from the aromatic ring. rsc.orgrsc.org This is a common side reaction when using powerful reducing agents or certain hydrogenation catalysts like palladium on carbon (Pd/C) with hydrogen gas. rsc.orgnih.gov

To circumvent this, specific catalytic systems and reaction conditions have been developed. For instance, modifying palladium catalysts by calcination at high temperatures has been shown to increase selectivity for the desired halogenated benzylamine by reducing dehalogenation. rsc.orgnih.gov Alternatively, chemical reducing agents can be employed.

Table 3: Comparison of Reducing Agents for Reductive Amination of Halogenated Benzaldehydes

| Reducing Agent/System | Advantages | Disadvantages | Reference |

|---|---|---|---|

| H₂ / Modified Pd Catalyst | Uses H₂, atom economical, scalable. | Requires catalyst optimization to prevent dehalogenation. | rsc.orgrsc.org |

| Sodium Borohydride (NaBH₄) | Mild, readily available, good functional group tolerance. | Can be slow; may require acid/base catalysis for imine formation. | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls, effective under mildly acidic pH. | Toxic cyanide byproduct. |

An alternative FGI is the direct reduction of a 2-bromo-5-fluoro-4-iodobenzonitrile precursor. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can effectively reduce the nitrile to the primary aminomethyl group, providing a convergent route to the final product. imperial.ac.uk

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-5-fluoro-4-iodobenzaldehyde |

| 2-Bromo-5-fluoro-4-iodobenzonitrile |

| 2-Bromo-5-fluorotoluene |

| 1-Bromo-4-fluorobenzene |

| 4-Fluoro-3-iodotoluene |

| 2-bromo-5-fluoroaniline |

| n-Butyllithium (n-BuLi) |

| sec-Butyllithium (sec-BuLi) |

| tert-Butyllithium (t-BuLi) |

| Tetramethylethylenediamine (TMEDA) |

| N-Fluorobenzenesulfonimide (NFSI) |

| Selectfluor |

| Palladium on carbon (Pd/C) |

| Sodium Borohydride (NaBH₄) |

| Sodium Cyanoborohydride (NaBH₃CN) |

| Sodium Triacetoxyborohydride (STAB) |

Selective Amine Protection and Deprotection Strategies

The primary amino group in the benzylamine moiety is a potent nucleophile and can interfere with various synthetic transformations intended for the aromatic ring, such as halogenation or palladium-catalyzed cross-coupling reactions. Therefore, the temporary protection of this amine is a critical step in the synthetic sequence. The choice of a protecting group is dictated by its stability under the specific reaction conditions and the ease of its selective removal without affecting other functional groups in the molecule.

Commonly employed amine-protecting groups in complex organic syntheses include tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde).

Boc Group: The Boc group is widely used due to its stability in a variety of non-acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). Deprotection is achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are conditions that the halogenated aromatic ring can typically withstand. nih.gov

Fmoc Group: The Fmoc group is notable for its lability under basic conditions, commonly removed with a solution of piperidine (B6355638) in an inert solvent like dimethylformamide (DMF). sigmaaldrich.com This orthogonality to the acid-labile Boc group and resistance to many catalytic coupling conditions makes it a valuable tool in multi-step syntheses. researchgate.net

Dde and ivDde Groups: The Dde group and its more labile analogue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, offer an alternative orthogonal protection strategy. They are stable to both acidic (TFA) and standard basic (piperidine) conditions used for Boc and Fmoc removal, respectively. The selective cleavage of Dde and ivDde is accomplished using a dilute solution of hydrazine (B178648) in DMF. sigmaaldrich.com This allows for unmasking the amine at a specific stage without disturbing other protected functionalities. sigmaaldrich.com

The selection of an appropriate protecting group is crucial for a successful synthesis. For instance, if a Suzuki coupling is planned to introduce one of the aryl substituents, a protecting group stable to the basic and often heated conditions of the coupling reaction is necessary. nih.gov

Table 1: Comparison of Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Structure | Reagent for Protection | Deprotection Conditions | Key Advantages |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) | Stable to basic and nucleophilic conditions. | |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Stable to acidic conditions; orthogonal to Boc. | |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | ivDde-OH (with coupling agent) | 2% Hydrazine in DMF | Stable to both acid and base; orthogonal to Boc and Fmoc. sigmaaldrich.com |

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of a multi-halogenated compound like this compound requires careful optimization of each reaction step. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

The introduction of the bromine and iodine atoms can be accomplished through electrophilic halogenation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). acs.org In such coupling reactions, the catalyst system, comprising a palladium source and a ligand, is of paramount importance.

Catalyst Selection: Different palladium catalysts exhibit varying efficacy depending on the substrates. For instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice for Suzuki couplings. researchgate.net Other catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) may offer improved yields or functional group tolerance in certain cases. google.com

Solvent and Base: The choice of solvent and base can dramatically influence reaction outcomes. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous basic solution (e.g., Na₂CO₃, K₂CO₃, or NaHCO₃) is common for Suzuki couplings. nih.gov The base is crucial for the transmetalation step, but its strength must be controlled to avoid side reactions like dehalogenation, which can be a problem with iodo-substituted substrates. nih.govresearchgate.net

Temperature and Time: Reaction temperature and duration are critical variables. While higher temperatures can increase reaction rates, they can also lead to decomposition of sensitive substrates or catalysts and the formation of byproducts. Microwave irradiation has emerged as a technique to accelerate reactions, often leading to cleaner conversions in significantly shorter times compared to conventional heating. nih.gov

Table 2: Illustrative Optimization Parameters for a Hypothetical Suzuki Coupling Step

| Parameter | Variation | Observed Effect on Yield/Purity | Rationale/Reference |

| Palladium Catalyst | Pd(PPh₃)₄ vs. PdCl₂(dppf) | May vary; PdCl₂(dppf) is often more robust for challenging substrates. | Catalyst choice is substrate-dependent. google.com |

| Base | NaHCO₃ vs. K₂CO₃ | Weaker bases like NaHCO₃ can minimize side reactions such as dehalogenation or protecting group cleavage. nih.gov | Strong bases can lead to decomposition. nih.gov |

| Solvent | Toluene/H₂O vs. Dioxane/H₂O | Solvent can affect catalyst solubility and reaction kinetics. | Dioxane is a common solvent for Suzuki reactions. researchgate.net |

| Temperature | 80 °C vs. 120 °C (Microwave) | Microwave heating can reduce reaction times from hours to minutes and improve yields. nih.gov | Higher thermal energy can overcome activation barriers but also risks decomposition. |

Emerging Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sruc.ac.uk The synthesis of complex molecules like this compound can benefit from these approaches.

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key green approach is to replace these with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. For certain palladium-catalyzed reactions, conducting them in aqueous media can be highly effective. nih.gov

Catalyst Innovation: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. sruc.ac.uk While palladium is an excellent catalyst, it is also a precious and toxic heavy metal. Research into minimizing catalyst loading (using parts-per-million levels) or developing heterogeneous catalysts that can be easily recovered and reused would represent a significant green advancement.

Transition-Metal-Free Reactions: An exciting area of research involves the activation of iodoarenes for coupling reactions without the need for transition metals. acs.org Methods utilizing hypervalent iodine reagents can promote the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are often performed under mild conditions and offer a sustainable alternative to metal-catalyzed processes, reducing the reliance on expensive and toxic metals. acs.orgnih.gov This strategy could be particularly relevant for the synthesis of this compound, given its iodo-substituent.

By integrating these advanced strategies—selective protection, rigorous optimization, and green chemistry principles—the synthesis of this compound can be achieved with greater efficiency, selectivity, and environmental responsibility.

Reactivity and Transformational Chemistry of 2 Bromo 5 Fluoro 4 Iodobenzylamine

Reactivity of the Amine Functionality in C-N Bond Formation

The primary benzylic amine group in 2-Bromo-5-fluoro-4-iodobenzylamine is a versatile functional handle. As a nucleophile, it readily participates in reactions that form new carbon-nitrogen bonds, allowing for molecular elaboration and the introduction of diverse functional groups. evitachem.com

Acylation and Alkylation Reactions

The primary amine of this compound can be readily acylated or alkylated under standard conditions. Acylation, typically involving the reaction with acyl chlorides or anhydrides in the presence of a base, yields stable amide derivatives. This transformation is fundamental for introducing carbonyl-containing moieties.

Alkylation involves the reaction of the amine with alkyl halides. The nucleophilic amine attacks the electrophilic carbon of the alkyl halide, forming a secondary amine. While polyalkylation can be a challenge with primary amines, controlling the stoichiometry and reaction conditions can favor mono-alkylation. gla.ac.uk These reactions are crucial for modifying the steric and electronic properties of the amine group.

Table 1: Representative Acylation and Alkylation Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Acetyl Chloride | N-(2-Bromo-5-fluoro-4-iodobenzyl)acetamide |

| This compound | Benzoyl Chloride | N-(2-Bromo-5-fluoro-4-iodobenzyl)benzamide |

| This compound | Methyl Iodide | 2-Bromo-5-fluoro-4-iodo-N-methylbenzylamine |

| This compound | Benzyl (B1604629) Bromide | N-(2-Bromo-5-fluoro-4-iodobenzyl)-1-phenylmethanamine |

Condensation Reactions and Imine Chemistry

The primary amine functionality allows this compound to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. The formation of the imine intermediate is a key step in various multi-component reactions, such as the Van Leusen three-component reaction, which constructs imidazole (B134444) rings. nih.gov In such a process, the benzylamine (B48309) would first condense with an aldehyde to generate an imine in situ, which then reacts with p-toluenesulfonylmethyl isocyanide (TosMIC) to yield the heterocyclic product. nih.gov This highlights the utility of the amine group in constructing complex molecular architectures.

The synthesis of benzylamines themselves can also proceed via the reduction of oximes, which are formed by the condensation of benzaldehydes with hydroxylamine. nih.gov

Reductive Transformations of the Amine Group

While the amine group is often introduced via a reductive process (e.g., reduction of an azide (B81097) or nitrile), it can also be transformed or removed. nih.govsdu.dk One notable transformation is deaminative coupling, where the primary amine is converted into a reactive diazonium intermediate that can then be coupled with other reagents. rsc.org For instance, an interrupted diazotization strategy allows for the direct coupling of benzylamines with arylboronic acids, forging a new carbon-carbon bond and replacing the original aminomethyl group with an aryl group. rsc.org This type of reaction showcases a less common but powerful transformation of the primary amine, converting it from a nucleophilic handle into a leaving group for C-C bond formation. rsc.org

Site-Selective Reactivity of Aromatic Halogens in this compound

The aromatic ring of this compound is substituted with three distinct halogen atoms: iodine, bromine, and fluorine. This substitution pattern is particularly interesting for sequential, site-selective cross-coupling reactions. The reactivity of aryl halides in the crucial oxidative addition step of palladium-catalyzed coupling reactions follows a well-established trend: C–I > C–Br > C–Cl >> C–F. libretexts.orgmdpi.com This predictable reactivity hierarchy allows for the selective functionalization of the C-I bond while leaving the C-Br and C-F bonds intact for subsequent transformations. evitachem.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov For a polyhalogenated substrate like this compound, these reactions can be performed with high regioselectivity. evitachem.comlibretexts.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgmdpi.com The catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to release the final product and regenerate the Pd(0) catalyst. libretexts.org

Given the halogen reactivity order (C-I > C-Br), the Suzuki-Miyaura reaction on this compound will occur selectively at the C-4 position (iodine). This allows for the precise introduction of various aryl and alkenyl groups at this site. mdpi.comsynquestlabs.com A wide range of boronic acids and esters, including those bearing sensitive functional groups, are compatible with these reaction conditions. rsc.orgnih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or one derived from a phosphine (B1218219) ligand, and a base like K₂CO₃, K₃PO₄, or Cs₂CO₃. nih.gov

Table 2: Predicted Site-Selective Suzuki-Miyaura Coupling Reactions

| Coupling Partner (Boronic Acid/Ester) | Expected Product |

|---|---|

| Phenylboronic acid | 4'-((Aminomethyl)-5'-bromo-2'-fluoro-[1,1'-biphenyl]-4-yl) |

| 4-Methoxyphenylboronic acid | 4'-((Aminomethyl)-5'-bromo-2'-fluoro-4-methoxy-[1,1'-biphenyl]) |

| Vinylboronic acid pinacol (B44631) ester | 2-Bromo-5-fluoro-4-vinylbenzylamine |

| (E)-Styrylboronic acid | (E)-2-Bromo-5-fluoro-4-styrylbenzylamine |

This selective reactivity enables the synthesis of complex, highly substituted aromatic compounds in a controlled, stepwise manner, making this compound a valuable building block in medicinal chemistry and materials science.

Sonogashira Coupling for Aryl-Alkyne Bonds

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, the high reactivity of the carbon-iodine bond makes the 4-position the primary site for Sonogashira coupling. This selectivity is attributed to the general reactivity trend of aryl halides in palladium-catalyzed reactions, which follows the order: I > Br > Cl > F. wikipedia.org

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The mild reaction conditions, often at room temperature, make it compatible with a variety of functional groups. beilstein-journals.org For substrates like this compound, this allows for the selective introduction of an alkyne moiety at the 4-position while preserving the bromo and fluoro substituents for subsequent transformations.

Catalysts: Palladium complexes such as Pd(PPh₃)₄ and [Pd(PPh₃)₂Cl₂] are commonly used. wikipedia.orgsioc-journal.cn

Co-catalyst: Copper(I) salts, typically CuI, are employed to facilitate the reaction, though copper-free versions exist. wikipedia.orgorganic-chemistry.org

Base: An amine base, such as triethylamine (B128534) or diisopropylamine, is required. organic-chemistry.org

The resulting arylalkyne products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. beilstein-journals.org

Stille and Negishi Coupling Variants

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organostannane with an organohalide. Similar to the Sonogashira coupling, the reaction with this compound would be expected to occur selectively at the C-I bond due to its higher reactivity. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. orgsyn.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst to form C-C bonds. wikipedia.orgorganic-chemistry.org It is a powerful method for coupling complex organic fragments and is known for its high functional group tolerance and stereoselectivity. orgsyn.orgwikipedia.org For this compound, the Negishi coupling offers a highly efficient route to introduce alkyl, alkenyl, or aryl groups at the 4-position. The reactivity of the organozinc reagent can be tuned, and the reaction generally proceeds under mild conditions. wikipedia.org The typical reactivity order of halides (I > Br > Cl) also applies here, ensuring selective functionalization at the iodine-bearing carbon. orgsyn.org

| Coupling Reaction | Organometallic Reagent | Key Features |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Effective but toxic reagents. |

| Negishi Coupling | Organozinc (e.g., R-ZnCl) | High functional group tolerance, mild conditions. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

In the case of this compound, the differential reactivity of the C-I and C-Br bonds allows for selective amination. The C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst, the first step in the catalytic cycle. wikipedia.orgnih.gov This enables the selective introduction of a primary or secondary amine at the 4-position.

Subsequent amination at the C-Br bond can be achieved under more forcing conditions, allowing for the sequential introduction of two different amine functionalities. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. rug.nlbeilstein-journals.org Sterically hindered phosphine ligands, such as XPhos and BrettPhos, have proven to be particularly effective in these transformations. rug.nl Microwave-assisted protocols can also be employed to accelerate the reaction and improve yields. beilstein-journals.org

Heck Reactions and other C-C Bond Forming Transformations

The Heck reaction is a palladium-catalyzed method for the arylation or vinylation of olefins. mdpi.com For this compound, the more reactive C-I bond would be the primary site of reaction, allowing for the introduction of a substituted alkene at the 4-position. The reaction typically employs a palladium catalyst, a base, and a phosphine ligand. beilstein-journals.org The choice of ligand can be critical to the success of the reaction. beilstein-journals.org

Other palladium-catalyzed C-C bond-forming reactions can also be envisioned, taking advantage of the differential halide reactivity. For instance, Suzuki coupling, which utilizes an organoboron reagent, would also be expected to proceed selectively at the C-I bond. These reactions provide a powerful platform for the elaboration of the this compound core into more complex and valuable molecules.

Chemoselective Functionalization of Multi-Halogenated Arenes

The presence of multiple, different halogen atoms on an aromatic ring, as in this compound, presents both a challenge and an opportunity for synthetic chemists. nih.govacs.org The ability to selectively functionalize one position over the others, known as chemoselectivity, is key to the efficient construction of complex molecules.

Differential Reactivity of Bromine, Fluorine, and Iodine

The chemoselectivity observed in cross-coupling reactions of polyhalogenated arenes is primarily governed by the differences in the carbon-halogen bond dissociation energies (BDEs). nih.gov The general trend for BDEs is C-F > C-Cl > C-Br > C-I. The weaker the C-X bond, the more readily it undergoes oxidative addition to the metal catalyst, which is often the rate-determining step in the catalytic cycle. nih.gov

Therefore, for this compound, the reactivity towards palladium-catalyzed cross-coupling reactions follows the order:

Iodine > Bromine > Fluorine

This predictable reactivity allows for a stepwise functionalization strategy. The highly reactive C-I bond can be selectively coupled under mild conditions, leaving the C-Br and C-F bonds intact for subsequent transformations under more vigorous conditions. The C-F bond is generally the most inert to palladium-catalyzed cross-coupling reactions.

| Halogen | Relative Reactivity in Pd-Catalyzed Cross-Coupling |

| Iodine | Highest |

| Bromine | Intermediate |

| Fluorine | Lowest |

Ligand- and Additive-Controlled Selectivity

While the intrinsic reactivity of the carbon-halogen bonds provides a basis for chemoselectivity, the choice of ligands and additives can further enhance and sometimes even reverse this selectivity. nih.govacs.org The ligand bound to the metal center plays a crucial role in modulating the catalyst's electronic and steric properties, thereby influencing the rate of oxidative addition at different C-X bonds. nih.gov

For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition at less reactive C-Br bonds. nih.gov In some cases, the use of specific ligands can lead to a "ligand-controlled" selectivity that deviates from the expected reactivity based on BDEs alone. acs.org

Additives can also play a significant role. For example, certain salts can influence the aggregation state of the palladium catalyst, which in turn can affect its reactivity and selectivity. whiterose.ac.uk The solvent can also impact selectivity by differentially solvating the substrate or the catalyst, potentially altering the electronic properties of the C-X bonds. nih.gov A systematic variation of ligands and additives allows for the fine-tuning of reaction conditions to achieve the desired site-selective functionalization of polyhalogenated arenes. acs.org

| Factor | Influence on Selectivity |

| Ligand | Modulates electronic and steric properties of the catalyst, influencing the rate of oxidative addition. |

| Additive | Can affect catalyst aggregation and reactivity. |

| Solvent | Can alter the electronic properties of C-X bonds through differential solvation. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. numberanalytics.com The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. numberanalytics.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge.

In the case of this compound, the aromatic ring is substituted with a weakly activating benzylamine group and three deactivating halogen atoms. For an SNAr reaction to occur, an external nucleophile would attack the ring at a carbon bearing a halogen, displacing it. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. wuxiapptec.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, rather than the breaking of the carbon-halogen bond. numberanalytics.com

Recent developments have shown that directing groups can facilitate ortho-specific SNAr reactions even on less activated rings. rsc.org While the benzylamine group itself is not a classical SNAr directing group, its electronic and steric influence would be a key factor in any potential reactivity.

Illustrative Data for Potential SNAr Reactions

The following table presents hypothetical examples of SNAr reactions on this compound, illustrating the expected selectivity based on established principles. Note: This data is illustrative and not based on published experimental results for this specific compound.

| Nucleophile | Reagent/Conditions | Potential Product | Expected Major Regioisomer |

| Methoxide | NaOMe, DMSO, Heat | 2-Bromo-4-iodo-5-methoxybenzylamine | Substitution of Fluorine |

| Piperidine (B6355638) | Piperidine, K₂CO₃, Heat | 2-Bromo-4-iodo-5-(piperidin-1-yl)benzylamine | Substitution of Fluorine |

| Thiophenoxide | PhSNa, DMF, Heat | 2-Bromo-5-(phenylthio)-4-iodobenzylamine | Substitution of Fluorine |

Metal-Halogen Exchange and Subsequent Reactions

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netfrontiersin.org The reaction typically involves treating the aryl halide with an organolithium or Grignard reagent.

For polyhalogenated aromatic compounds, the selectivity of the exchange is a critical consideration. The reaction rate generally follows the trend I > Br > Cl > F, which is opposite to that of SNAr. wuxibiology.comnih.gov This selectivity is based on the polarizability and weakness of the carbon-halogen bond.

In this compound, the carbon-iodine bond at the C4 position is the most likely site for metal-halogen exchange. Treatment with a strong base like n-butyllithium or isopropylmagnesium chloride would selectively generate an aryllithium or arylmagnesium species at the C4 position. researchgate.net This organometallic intermediate could then be trapped with various electrophiles. The much stronger C-Br and C-F bonds would be expected to remain intact under these conditions.

Illustrative Data for Potential Metal-Halogen Exchange and Trapping

The table below provides hypothetical examples of metal-halogen exchange on this compound followed by reaction with an electrophile. Note: This data is illustrative and not based on published experimental results for this specific compound.

| Reagent 1 | Reagent 2 (Electrophile) | Potential Product |

| n-BuLi, THF, -78 °C | DMF | 2-Bromo-5-fluoro-4-formylbenzylamine |

| i-PrMgCl, THF, 0 °C | B(OMe)₃, then H₃O⁺ | (2-Bromo-5-fluoro-4-(aminomethyl)phenyl)boronic acid |

| t-BuLi, Et₂O, -78 °C | CO₂ then H₃O⁺ | 2-Bromo-4-(aminomethyl)-5-fluorobenzoic acid |

C-H Functionalization and Remote Functionalization Strategies

Direct C-H functionalization has become a transformative strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new functional groups, thereby streamlining synthetic routes. nih.govacs.org These reactions are typically catalyzed by transition metals, and their regioselectivity is often controlled by a directing group within the substrate. nih.gov

For this compound, the primary amino group of the benzylamine moiety could serve as a directing group. In palladium-catalyzed reactions, for example, the nitrogen atom could coordinate to the metal center, directing functionalization to the ortho C-H bond of the aromatic ring. nih.gov In this molecule, the two ortho positions relative to the benzylamine group are C2 (bearing a bromine) and C6 (unsubstituted). Therefore, C-H functionalization would be expected to occur selectively at the C6 position.

Illustrative Data for Potential C-H Functionalization Reactions

The following table shows hypothetical C-H functionalization reactions on this compound. Note: This data is illustrative and not based on published experimental results for this specific compound.

| Reaction Type | Reagents/Catalyst | Potential Product |

| Arylation | Ph-Br, Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 6-Phenyl-2-bromo-5-fluoro-4-iodobenzylamine |

| Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | 2-Bromo-5-fluoro-4-iodo-6-acetoxybenzylamine |

| Olefination | Ethyl acrylate, Pd(OAc)₂, Ag₂CO₃ | Ethyl (E)-3-(2-(aminomethyl)-3-bromo-4-fluoro-5-iodophenyl)acrylate |

Computational and Theoretical Investigations of 2 Bromo 5 Fluoro 4 Iodobenzylamine

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 2-bromo-5-fluoro-4-iodobenzylamine is complex, governed by the interplay of the inductive and resonance effects of its various substituents on the benzene (B151609) ring. The aminomethyl group (-CH₂NH₂) is generally considered an activating group, while the halogens (Br, F, I) are deactivating yet ortho-, para-directing due to a combination of their electron-withdrawing inductive effects and electron-donating resonance effects.

Molecular Orbital (MO) theory, particularly the examination of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – is critical for understanding a molecule's reactivity. mdpi.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be delocalized across the π-system of the benzene ring, with significant contributions from the aminomethyl group and the iodine atom, which is the most polarizable of the halogens. The LUMO is likely to be distributed over the aromatic ring, with notable contributions from the carbon atoms bonded to the electron-withdrawing halogen atoms.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Influence of Substituents |

|---|---|---|

| HOMO Energy | Relatively high | Elevated by the aminomethyl group and iodine, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low | Lowered by the electron-withdrawing halogens, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate to small | Suggests a chemically reactive molecule with potential for various transformations. mdpi.com |

| Electron Density | Non-uniform | The π-electron density is enriched at positions ortho and para to the aminomethyl group, but modulated by the deactivating halogens. The regions near the halogen atoms are electron-deficient. |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the bond between the benzene ring and the methylene (B1212753) group (C-C bond) and the bond between the methylene group and the nitrogen atom (C-N bond). The potential energy landscape of the molecule is a surface defined by the energy of the molecule as a function of these rotational angles.

The presence of bulky substituents (Iodine and Bromine) ortho to the aminomethyl group creates significant steric hindrance. This hindrance will result in a higher rotational barrier for the C-C bond compared to an unsubstituted benzylamine (B48309). nih.gov The most stable conformers will be those that minimize the steric clash between the aminomethyl group and the adjacent iodine atom.

One-dimensional scans of the potential energy surface by varying the torsional angles can identify the energy minima (stable conformers) and transition states (energy maxima) for rotation. nih.gov For this compound, it is predicted that the aminomethyl group will preferentially orient itself to avoid the bulky iodine atom, leading to a restricted set of low-energy conformations.

Table 2: Predicted Conformational Preferences of this compound

| Torsional Angle | Rotational Barrier | Preferred Conformation |

|---|---|---|

| Ring-CH₂ Bond | High | The C-N bond of the aminomethyl group is likely to be oriented away from the iodine atom to minimize steric repulsion. |

| CH₂-NH₂ Bond | Low | Rotation around this bond is less hindered, but certain staggered conformations will be favored. |

Prediction of Reactivity and Regioselectivity in Chemical Transformations

Computational methods can predict the most likely sites for chemical reactions on a molecule. For polyhalogenated aromatic compounds, a key aspect is the regioselectivity of reactions like cross-coupling or nucleophilic aromatic substitution. rsc.orgnih.gov

The reactivity of the carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl > C-F for oxidative addition in transition-metal-catalyzed cross-coupling reactions, which is related to the bond dissociation energies (BDEs). nih.gov Therefore, in reactions like the Suzuki or Stille coupling, the iodine atom at the C4 position is the most likely site of reaction, followed by the bromine atom at the C2 position.

The Fukui function is a concept within Density Functional Theory (DFT) that helps to identify the most reactive sites in a molecule for nucleophilic and electrophilic attack. wikipedia.orgscm.com For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest at the carbon atoms bearing the iodine and bromine atoms, while the Fukui function for electrophilic attack (f-) would be highest at the unsubstituted carbon atom (C6) and the carbon bearing the aminomethyl group (C1).

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. mdpi.com For this compound, the MEP would show negative potential (red/yellow) around the fluorine atom and the amino group's lone pair, indicating nucleophilic centers. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and on the carbon atoms attached to the halogens, indicating electrophilic centers.

Table 3: Predicted Reactivity and Regioselectivity

| Reaction Type | Predicted Site of Reaction | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | C6 position | This position is activated by the aminomethyl group and is the least sterically hindered of the activated positions. |

| Nucleophilic Aromatic Substitution | C4 (Iodine) or C2 (Bromine) | These positions are activated towards nucleophilic attack by the electron-withdrawing halogens. |

| Cross-Coupling (e.g., Suzuki) | C4 (Iodine) | The C-I bond has the lowest bond dissociation energy, making it the most reactive site for oxidative addition. nih.gov |

| Nucleophilic Attack on -CH₂NH₂ | The amino group can act as a nucleophile. | The lone pair of electrons on the nitrogen atom makes it a nucleophilic center. |

Quantum Chemical Calculations (e.g., DFT Studies) on Reaction Mechanisms

Quantum chemical calculations, particularly DFT, are extensively used to model the mechanisms of chemical reactions. nih.govresearchgate.net These calculations can determine the structures and energies of reactants, products, intermediates, and, crucially, transition states. wikipedia.org By mapping out the entire reaction pathway, one can understand the feasibility of a reaction and the factors controlling its rate and selectivity.

For a potential Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid, DFT calculations could be used to model the catalytic cycle. This would involve calculating the energies of the key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-I or C-Br bond. Calculations would confirm the preference for the C-I bond. nih.gov

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two aryl groups couple, and the C-C bond is formed, regenerating the palladium(0) catalyst.

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry can accurately predict the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical approach for calculating NMR chemical shifts. modgraph.co.ukacs.org For this compound, one would expect two distinct signals in the ¹H NMR spectrum for the aromatic protons and a singlet for the methylene protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the adjacent substituents. In the ¹³C NMR spectrum, seven distinct signals would be predicted. The carbon atoms bonded to the halogens would show characteristic shifts, with the C-I bond often having a significant heavy-atom effect. researchgate.net

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated using DFT. The predicted spectrum for this compound would show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and the CH₂ group (around 2850-2950 cm⁻¹). dtic.milresearchgate.net The C-halogen stretching frequencies would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry: While direct prediction of mass spectra is complex, likely fragmentation patterns can be inferred from the molecular structure. Upon electron ionization, the molecular ion peak would be observed. Subsequent fragmentation would likely involve the loss of the halogen atoms or cleavage of the benzyl-amino bond, leading to characteristic fragment ions. The presence of bromine and iodine would result in a distinctive isotopic pattern for the molecular ion and bromine/iodine-containing fragments.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Details |

|---|---|---|

| ¹H NMR | Aromatic protons: ~7.0-8.0 ppm | Two distinct signals, with coupling patterns determined by their relative positions. |

| Methylene protons (-CH₂-): ~3.8-4.5 ppm | A singlet. | |

| Amine protons (-NH₂): Broad singlet | Chemical shift can vary depending on solvent and concentration. | |

| ¹³C NMR | Aromatic carbons: ~110-150 ppm | Six distinct signals, with shifts influenced by the attached halogen or other groups. |

| Methylene carbon (-CH₂-): ~40-50 ppm | One signal. | |

| IR | N-H stretching: ~3300-3400 cm⁻¹ | Two bands for the asymmetric and symmetric stretching of the primary amine. researchgate.net |

| C-H (aromatic) stretching: ~3000-3100 cm⁻¹ | ||

| C-H (aliphatic) stretching: ~2850-2950 cm⁻¹ | ||

| C-F stretching: ~1000-1250 cm⁻¹ | ||

| C-Br stretching: ~500-650 cm⁻¹ | ||

| C-I stretching: ~500-600 cm⁻¹ | ||

| Mass Spec. | Molecular Ion (M⁺) | Presence of a complex isotopic pattern due to Br and I. |

Applications of 2 Bromo 5 Fluoro 4 Iodobenzylamine As a Key Synthetic Intermediate

Integration into the Synthesis of Complex Aromatic and Heterocyclic Systems

The primary utility of 2-Bromo-5-fluoro-4-iodobenzylamine in the synthesis of complex aromatic and heterocyclic systems stems from the differential reactivity of its carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl > C-F. shu.ac.uk This predictable hierarchy enables chemists to perform sequential and site-selective functionalization of the aromatic ring.

The carbon-iodine bond is the most labile and is therefore preferentially targeted in initial coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, leaving the C-Br bond intact for a subsequent transformation. evitachem.com This stepwise approach is fundamental for assembling elaborate molecular architectures where different substituents are required at specific positions. For instance, an initial Suzuki coupling at the C-4 position (iodine) can introduce an aryl or heteroaryl group, followed by a second, different coupling reaction at the C-2 position (bromine) to build a bi-aryl or a more complex poly-aromatic system. The amino group can then be used to construct further heterocyclic rings, for example, through condensation or cyclization reactions.

This selective reactivity allows for a convergent and efficient synthesis strategy, minimizing the need for extensive use of protecting groups and reducing the number of synthetic steps compared to building a complex system from simpler, non-halogenated precursors. The activation of iodoarenes can lead to the formation of aryl radicals or other reactive intermediates, facilitating the construction of diverse C-C and C-heteroatom bonds necessary for a wide range of organic skeletons. acs.orgnih.gov

Utility in the Construction of Multifunctionalized Scaffolds

A scaffold in chemical synthesis is a core molecular structure to which various functional groups can be attached. This compound is an exemplary scaffold due to its multiple, orthogonally reactive sites. The term "multifunctionalized" refers to the ability to introduce several different chemical moieties onto this single core, each contributing to the final properties of the molecule.

The construction of such scaffolds relies on the selective manipulation of the three key reactive zones: the C-I bond, the C-Br bond, and the aminomethyl group. evitachem.com The fluorine atom at C-5 is generally unreactive in cross-coupling reactions but serves to modulate the electronic properties of the ring, influencing the reactivity of the other sites.

The following table illustrates a hypothetical, yet chemically sound, pathway for creating a multifunctionalized scaffold from this intermediate:

| Step | Reactive Site | Reaction Type | Example Reagent | Resulting Functional Group |

| 1 | C-I (Position 4) | Suzuki Coupling | Phenylboronic acid | Phenyl group |

| 2 | C-Br (Position 2) | Sonogashira Coupling | Ethynyltrimethylsilane | Trimethylsilylethynyl group |

| 3 | -CH₂NH₂ | Acylation | Acetyl Chloride | N-acetylbenzylamine group |

This stepwise functionalization provides a powerful method for generating molecular diversity from a single starting material. Such scaffolds are foundational in creating libraries of compounds for various chemical applications. The ability to precisely control the introduction of different groups at specific locations is crucial for fine-tuning the steric and electronic properties of the final molecule. The development of combinatorial libraries based on versatile scaffolds like benzodiazepines has demonstrated the power of this approach in discovering molecules with novel functions. acs.org

Precursor for Advanced Organic Materials (General Chemical Context)

The unique electronic and physical properties conferred by halogen atoms, particularly fluorine, make this compound a valuable precursor in the field of materials science. evitachem.comcymitquimica.com Polyhalogenated aromatic compounds are often used as building blocks for advanced organic materials with tailored electronic, optical, or liquid crystalline properties. google.com

The incorporation of fluorine into organic molecules is known to enhance properties such as thermal stability and lipophilicity, and can influence intermolecular interactions and crystal packing. cymitquimica.com The presence of heavy atoms like bromine and iodine can lead to materials with interesting photophysical properties, including phosphorescence. The dense packing and specific intermolecular interactions, such as halogen bonding, facilitated by these atoms can influence the bulk properties of a material.

In a general chemical context, this intermediate could be used to synthesize:

Liquid Crystals: The rigid, substituted aromatic core is a common feature in liquid crystalline molecules. By attaching appropriate mesogenic groups through the reactive handles on the scaffold, new liquid crystal materials could be developed. google.com

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the aromatic ring, modified by the electron-withdrawing halogens, can be tuned for applications in charge-transporting or emissive layers of OLEDs.

Functional Polymers: The benzylamine (B48309) functionality can be used to incorporate the halogenated aromatic unit into a polymer backbone or as a pendant group, creating polymers with enhanced thermal stability or specific optical characteristics.

The exploration of halogenated compounds in material science is an active area of research, with this intermediate representing a building block for creating new materials with unique electronic or optical features. evitachem.com

Development of Novel Chemical Probes and Tags (Excluding Biological/Medical Targets)

Beyond its role in constructing larger molecules, this compound has potential in the design of chemical probes and tags for non-biological applications. This utility arises primarily from the specific non-covalent interactions that the iodine atom can form.

The iodine atom on the aromatic ring can act as a potent halogen bond (XB) donor. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis basic (electron-donating) site. nih.govnih.gov This specific and predictable interaction is increasingly being used in crystal engineering and supramolecular chemistry.

This compound could be developed into a chemical probe to:

Detect Lewis Basic Sites: By incorporating a reporter group (e.g., a fluorophore) onto the scaffold, the molecule could be used as a probe to detect and bind to specific halogen bond acceptors, such as nitrogen or oxygen atoms in other molecules or on material surfaces.

Catalyst Design: The directional nature of halogen bonding can be used to orient reactants in a catalytic cycle. Similar halogenated pyridines have been used to develop novel halogenating reagents where a bis(pyridine) ligand stabilizes an iodine cation through halogen bonding. ossila.com The this compound scaffold could be integrated into new organocatalysts where the iodine atom plays a key role in substrate binding and activation.

The development of such probes and tags relies on fundamental chemical principles of molecular recognition, where the unique properties of the heavy iodine atom are harnessed for specific binding and detection purposes in non-biological chemical systems.

Analytical Methodologies for the Characterization of 2 Bromo 5 Fluoro 4 Iodobenzylamine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopy is the primary tool for determining the molecular structure of 2-Bromo-5-fluoro-4-iodobenzylamine. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While specific spectral data for this compound is not widely published, analysis of related structures and derivatives provides insight into the expected signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the benzylic methylene (B1212753) (-CH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the three different halogen substituents (Br, F, I). The methylene protons adjacent to the amine group would typically appear as a singlet or a doublet depending on the solvent and exchange rate of the amine protons. For instance, in derivatives like N-(4-Iodobenzyl)formamide, the methylene protons (-CH₂) appear as a doublet at 4.24 ppm. scispace.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic region would show multiple signals corresponding to the substituted benzene (B151609) ring, with their chemical shifts significantly affected by the attached halogens. For example, in 3-Iodobenzylamine hydrochloride, the carbon atoms of the benzene ring appear in the range of 129.4 to 139.4 ppm, while the carbon bearing the iodine atom is observed at 95.3 ppm. beilstein-journals.org

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial technique for characterization, providing a distinct signal for the fluorine nucleus. The chemical shift and coupling to adjacent protons would confirm its position on the aromatic ring. google.com

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzylamine (B48309) Derivatives This table is illustrative and compiles data from various derivatives to suggest expected spectral regions for the target compound.

| Compound Name | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| N-(4-Iodobenzyl)formamide | ¹H NMR (DMSO-d₆) | 8.52 (br s, 1H), 8.12 (s, 1H), 7.68 (d, 2H), 7.07 (d, 2H), 4.24 (d, 2H) | scispace.com |

| ¹³C NMR (CDCl₃) | 160.9, 137.8, 137.2, 129.6, 93.1, 41.6 | scispace.com | |

| 3-Iodobenzylamine hydrochloride | ¹H NMR (Methanol-d₄) | 7.88 (t, 1H), 7.79 (dt, 1H), 7.48 (dt, 1H), 7.23 (t, 1H), 4.09 (s, 2H) | beilstein-journals.org |

| ¹³C NMR (Methanol-d₄) | 139.4, 139.1, 136.8, 132.0, 129.4, 95.3, 43.5 | beilstein-journals.org | |

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | ¹H NMR (DMSO-d₆) | 7.91 (d, 1H), 7.65 (d, 1H), 7.24 (d, 1H), 6.64 (s, 1H), 4.32 (t, 2H), 1.46 (t, 3H) | zsmu.edu.ua |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides additional structural information. For a molecule like this compound, the mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). Techniques like Electrospray Ionization (ESI) are commonly used for such compounds. google.comzsmu.edu.ua For example, the ESI-MS of a related triazole derivative, 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(methylthio)-4H-1,2,4-triazole, shows the protonated molecular ion [M+H]⁺ at m/z = 317. zsmu.edu.ua

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: The primary amine (-NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N stretching: This vibration is typically found in the 1020-1250 cm⁻¹ range.

C-X (Halogen) stretching: Carbon-halogen bonds absorb in the fingerprint region of the spectrum (typically <1100 cm⁻¹). Specifically, C-F stretching is usually observed between 1000-1400 cm⁻¹, while C-Br and C-I stretches appear at lower frequencies.

For comparison, the IR spectrum of N-(4-Iodobenzyl)formamide shows a characteristic amide C=O stretch at 1648 cm⁻¹. scispace.com

Chromatographic Separation and Purification Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis and purification of non-volatile compounds like this compound.

Analysis: Reversed-phase HPLC, typically using a C18 column, is widely employed to determine the purity of the final product and monitor reaction progress. google.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. google.com Detection is commonly performed using a UV detector, as the aromatic ring is a strong chromophore.

Purification: Preparative HPLC can be used for the purification of the compound on a larger scale. Fluorous HPLC, which utilizes fluorinated silica (B1680970) gel, is another specialized technique that can be highly effective for purifying compounds containing fluorine atoms or fluorous tags. google.com

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. While the benzylamine itself might require derivatization to improve volatility and thermal stability, related, more volatile derivatives or precursors can be effectively analyzed by GC. A study on the separation of bromofluorobenzaldehyde isomers highlights the power of Low Thermal Mass GC (LTM GC) for achieving rapid and highly efficient separation of structurally similar compounds. rsc.org This technique allows for ultrafast temperature programming and rapid cooling, significantly reducing analysis time. rsc.org The use of a DB-624 column, designed for separating volatile organic compounds, was shown to be effective. rsc.org Method validation according to ICH guidelines for parameters like specificity, precision, linearity, and accuracy is standard practice in pharmaceutical analysis. rsc.org

Table 2: Typical Chromatographic Methods for Analysis of Halogenated Aromatic Amines and Derivatives

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application | Reference |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.2% TFA | UV | Purity analysis of 3-iodobenzylamine | google.com |

| HPLC | Symmetry C18 | Methanol/Water | UV | Purity determination of iodobenzyl derivatives | nih.gov |

| LTM GC | DB-624 | Helium | Flame Ionization Detector (FID) | Separation of bromofluorobenzaldehyde isomers | rsc.org |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexanes | - | Purification of indole (B1671886) and pyropheophorbide derivatives | nih.govnih.gov |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides unequivocal information about bond lengths, bond angles, and the absolute configuration of stereocenters. For a polysubstituted benzene ring like that in this compound, crystallography would confirm the substitution pattern and reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice.

While specific X-ray crystal structure data for this compound is not available in the surveyed literature, the technique has been used to provide unequivocal proof of structure for related ortho-haloaryl compounds, confirming the position of halogen replacement in synthetic reactions. shu.ac.uk Obtaining single crystals of sufficient quality is often the rate-limiting step for this analysis. If such crystals could be grown, X-ray diffraction analysis would provide the ultimate structural confirmation for this compound.

Future Research Directions and Challenges in the Chemistry of 2 Bromo 5 Fluoro 4 Iodobenzylamine

Development of More Sustainable and Atom-Economical Synthetic Routes

The current synthesis of 2-bromo-5-fluoro-4-iodobenzylamine typically involves multi-step sequences starting from commercially available precursors. evitachem.com These routes often rely on classical halogenation methods, such as electrophilic substitution using reagents like N-bromosuccinimide or direct iodination. evitachem.com A significant challenge and a key direction for future research is the development of greener, more sustainable, and atom-economical synthetic pathways.

Challenges and Opportunities:

Atom Economy: Classical methods for synthesizing halogenated amines can suffer from poor atom economy, generating stoichiometric byproducts that lead to waste. researchgate.net For instance, traditional bromination can have an atom economy of less than 50% and produce corrosive HBr. researchgate.net Future research should focus on catalytic routes that maximize the incorporation of atoms from reactants into the final product. rsc.org

Green Solvents and Reagents: The reliance on potentially hazardous solvents and reagents is a common drawback in multi-step syntheses. Research into solvent-free reaction conditions, such as mechanochemistry (automated grinding), has shown promise for the halogenation of anilines and phenols and could be adapted for precursors of the title compound. beilstein-journals.org

Catalytic Reductive Amination: An alternative to direct amination is the reductive amination of a corresponding benzaldehyde (B42025) precursor. Developing selective catalytic systems, for example using modified palladium catalysts, that can achieve this transformation without causing undesired dehalogenation of the sensitive aryl iodide or bromide bonds is a critical research area. rsc.org This approach uses hydrogen as a clean reducing agent and avoids the salt byproducts typical of other amination methods. rsc.org

| Challenge | Potential Sustainable Approach | Key Benefit |

| Low Atom Economy | Catalytic halogenation/amination cycles | Reduced waste, higher efficiency researchgate.netrsc.org |

| Hazardous Reagents | Mechanochemistry (solvent-free) | Reduced environmental impact beilstein-journals.org |

| Byproduct Formation | Catalytic reductive amination | Avoids salt byproducts, uses clean reagents rsc.org |

Exploration of Unconventional Reactivity Pathways and Catalytic Systems

The trifunctional halogen pattern of this compound presents a fascinating playground for exploring selective and unconventional reactivity. The distinct electronic properties and bond strengths of the C-I, C-Br, and C-F bonds allow for orthogonal chemical transformations, which is a significant area for future investigation.

Challenges and Opportunities:

Site-Selective Cross-Coupling: A major challenge is to achieve site-selective cross-coupling reactions. The C-I bond is generally the most reactive towards catalysts like palladium in oxidative addition steps, followed by the C-Br bond. nih.gov Future work should focus on developing highly selective catalytic systems (e.g., using specialized ligands) that can precisely target one halogen over the others, allowing for sequential, one-pot functionalization. This would enable the modular synthesis of highly complex polysubstituted aromatics. researchgate.net

Palladium(II)/Palladium(IV) Catalysis: While many cross-coupling reactions proceed via a Pd(0)/Pd(II) cycle, exploring Pd(II)/Pd(IV) mechanisms could unlock novel reactivity. nih.gov These pathways, often involving a nucleopalladation-first mechanism, can lead to different selectivity and allow for the annulation of alkenes to form complex heterocyclic cores. nih.gov Applying this to derivatives of this compound could provide access to novel scaffolds.

Hypervalent Iodine Chemistry: The iodoarene moiety can be activated to form hypervalent iodine reagents. nih.govacs.org These species can act as powerful aryl-group-transfer agents in metal-free arylation reactions, offering a green alternative to transition metal catalysis. acs.org Investigating the in-situ generation of hypervalent iodine species from this compound and their subsequent coupling with various nucleophiles is a promising research avenue.

Photocatalysis and Radical Reactions: Visible-light-promoted photocatalysis could be used to selectively activate the C-I or C-Br bonds to generate aryl radicals. These radicals could then participate in cyclization or addition reactions to construct new aromatic or heterocyclic systems in an atom-economical fashion. rsc.org

Advanced Computational Modeling for Reaction Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern synthetic chemistry. For a molecule as complex as this compound, computational modeling is crucial for predicting reactivity, designing optimal reaction conditions, and understanding elusive reaction mechanisms.

Challenges and Opportunities:

Predicting Site Selectivity: DFT calculations can model the transition states for the oxidative addition of a metal catalyst to the C-I versus the C-Br bond. nih.gov This allows for the in-silico screening of different catalysts and ligands to predict which will offer the highest site selectivity, saving significant experimental time and resources. mit.edu

Mechanism Elucidation: Computational studies can elucidate complex reaction mechanisms, such as those involving polyhalogenated compounds or unconventional catalytic cycles. researchgate.net For instance, modeling can help determine whether a reaction proceeds via a standard cross-coupling pathway, a radical mechanism, or involves hypervalent iodine intermediates. researchgate.net

Designing Novel Reagents: Generative AI and machine learning models are emerging as powerful tools to predict the structure of transition states and design novel reagents with specific properties. mit.edu These models could be trained on data from halogenated compounds to predict new derivatization reactions for this compound and forecast the electronic properties of the resulting products.

| Computational Tool | Application Area | Potential Insight |

| Density Functional Theory (DFT) | Reaction Mechanism & Selectivity | Predict C-I vs. C-Br reactivity; model transition state energies. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Solvent & Conformational Effects | Simulate catalyst-substrate interactions in solution. acs.org |

| Generative AI/Machine Learning | Reaction Prediction & Design | Predict novel reaction outcomes and transition states. mit.edu |

Integration into Automated and Flow Chemistry Platforms

The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals is increasingly moving from traditional batch processes to continuous flow and automated platforms. acs.org These technologies offer enhanced safety, better process control, and improved efficiency. Integrating the synthesis and derivatization of this compound into such systems is a key challenge for its industrial application.

Challenges and Opportunities:

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multi-step reaction sequences, where the output of one reactor flows directly into the next without intermediate isolation and purification. mdpi.com Developing a continuous flow process for the synthesis of this compound would significantly streamline its production. acs.org

Handling Hazardous Intermediates: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for the safe handling of potentially hazardous or unstable intermediates that might be generated during synthesis or derivatization (e.g., organolithium species or diazo compounds). beilstein-journals.org

Automated Optimization: Automated systems, which combine flow reactors with online analysis (like HPLC) and optimization algorithms, can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading) to find the optimal parameters for a given transformation. acs.org This would be invaluable for optimizing the selective functionalization of this compound.

Potential for Derivatization into Novel Chemical Entities with Enhanced Properties (General Chemical Context)

The primary value of this compound lies in its potential to be derivatized into novel, high-value chemical entities. The strategic placement of its functional groups allows for a multitude of chemical modifications.

Challenges and Opportunities:

Sequential Functionalization: The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is the most powerful tool for derivatization. nih.gov A future direction is the systematic exploration of a three-step sequence: (1) Suzuki coupling at the iodine position, (2) a second coupling reaction at the bromine position, and (3) N-acylation or alkylation of the benzylamine (B48309). This would provide rapid access to a large library of diverse, highly substituted molecules.

Synthesis of Heterocycles: The benzylamine moiety can act as a nucleophile in domino reactions to construct nitrogen-containing heterocycles, which are common motifs in pharmaceuticals. nih.govscholaris.ca For example, palladium-catalyzed annulation reactions with alkenes could lead to the synthesis of novel, halogenated tetrahydroisoquinolines. scholaris.ca

Impact of Halogenation: The introduction of halogen atoms can significantly improve the pharmacological properties of a molecule, including its binding affinity, metabolic stability, and membrane permeability. researchgate.net A key research area is to synthesize derivatives of this compound and evaluate how the specific halogenation pattern influences their biological activity, for example, as enzyme inhibitors or receptor ligands.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-fluoro-4-iodobenzylamine in academic settings?

- Methodology :